1,3-Difluoro-5-(fluoromethyl)benzene

Description

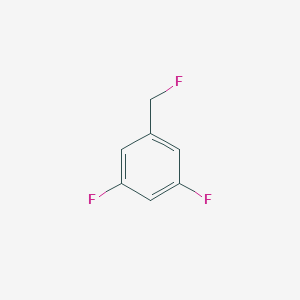

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-5-(fluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYYJVCGOUUTOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609310 | |

| Record name | 1,3-Difluoro-5-(fluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170646-72-7 | |

| Record name | 1,3-Difluoro-5-(fluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Deep Dive: 1,3-Difluoro-5-(fluoromethyl)benzene

CAS 170646-72-7 | Synonyms: 3,5-Difluorobenzyl Fluoride

Executive Summary

1,3-Difluoro-5-(fluoromethyl)benzene (CAS 170646-72-7) represents a specialized fluorinated building block in modern medicinal chemistry. Characterized by the presence of a benzylic fluorine atom flanked by a meta-difluoro substitution pattern, this compound serves as a critical probe for modulating lipophilicity , metabolic stability , and conformational preference in drug candidates.

Unlike its chloro- or bromo-analogues, which are primarily electrophilic alkylating agents, the benzyl fluoride moiety is often the desired pharmacophore. The high electronegativity of the fluorine atom at the benzylic position alters the electronic landscape of the aromatic ring, reducing the propensity for oxidative metabolism (e.g., by CYP450 enzymes) while maintaining steric compatibility with native biological targets.

This guide details the synthesis, physicochemical properties, and strategic application of this compound in drug discovery.[1]

Chemical Profile & Specifications

Identity & Identifiers

| Parameter | Detail |

| IUPAC Name | 1,3-Difluoro-5-(fluoromethyl)benzene |

| Common Name | 3,5-Difluorobenzyl fluoride |

| CAS Number | 170646-72-7 |

| Molecular Formula | C₇H₅F₃ |

| Molecular Weight | 146.11 g/mol |

| SMILES | FC(C1=CC(F)=CC(F)=C1) |

Physicochemical Properties (Experimental & Predicted)

Note: Due to the volatility of benzyl fluorides, handling requires precise temperature control.

| Property | Value / Range | Context |

| Boiling Point | ~135–140 °C (Predicted) | Lower than corresponding alcohol due to lack of H-bonding. |

| Density | ~1.25 g/cm³ | High density typical of polyfluorinated aromatics. |

| LogP | ~2.6 | Enhanced lipophilicity compared to benzyl alcohol (LogP ~1.4). |

| Physical State | Colorless Liquid | Mobile liquid at room temperature. |

| Solubility | DCM, THF, Et₂O | Immiscible with water; prone to hydrolysis under extreme basic conditions. |

Synthesis & Manufacturing Methodologies

The synthesis of 1,3-difluoro-5-(fluoromethyl)benzene is typically approached via two primary pathways: Nucleophilic Fluorination (Halex) or Deoxofluorination . The choice depends on scale and precursor availability.

Pathway A: Deoxofluorination (Lab Scale)

This method is preferred for small-scale, high-purity synthesis in a research setting. It utilizes the commercially available 3,5-difluorobenzyl alcohol.

-

Precursor: 3,5-Difluorobenzyl alcohol (CAS 79538-20-8)[2]

-

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).

-

Mechanism: The hydroxyl group attacks the sulfur center, displacing a fluoride ion. The activated oxygen species is then displaced by the fluoride ion via an Sₙ2-like mechanism.

Protocol:

-

Setup: Flame-dry a round-bottom flask under N₂ atmosphere.

-

Dissolution: Dissolve 3,5-difluorobenzyl alcohol (1.0 eq) in anhydrous DCM (0.2 M). Cool to -78 °C.

-

Addition: Add DAST (1.1 eq) dropwise. Caution: Exothermic.

-

Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC/GC-MS.

-

Quench: Pour into saturated NaHCO₃ (aq). Gas evolution warning.

-

Workup: Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Pathway B: Halogen Exchange (Halex) (Scale-Up)

For larger quantities, converting the benzyl bromide is more cost-effective, though it requires vigorous conditions.

-

Precursor: 3,5-Difluorobenzyl bromide (CAS 141776-91-2)[3]

-

Reagents: Potassium Fluoride (KF) or Cesium Fluoride (CsF), 18-Crown-6 (catalyst).

-

Solvent: Acetonitrile or Sulfolane (anhydrous).

Protocol:

-

Mix: Combine 3,5-difluorobenzyl bromide (1.0 eq) and spray-dried KF (3.0 eq) in acetonitrile.

-

Catalyst: Add 18-Crown-6 (0.1 eq) to solubilize the fluoride ion.

-

Reflux: Heat to reflux (80 °C) for 12–18 hours.

-

Workup: Filter off inorganic salts. Distill the product directly or extract/wash to remove crown ether.

Synthesis Workflow Visualization

Figure 1: Dual synthetic pathways for CAS 170646-72-7 utilizing nucleophilic substitution strategies.

Medicinal Chemistry Applications

The "Fluorine Effect" in Drug Design

The 3,5-difluorobenzyl fluoride motif is a powerful tool for optimizing lead compounds.

-

Metabolic Blocking: The benzylic position is a common "soft spot" for metabolic oxidation by Cytochrome P450 enzymes. Replacing benzylic hydrogens with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) significantly retards this degradation, extending the drug's half-life (

). -

Lipophilicity Modulation: The introduction of the benzylic fluorine increases LogP, potentially improving membrane permeability and blood-brain barrier (BBB) penetration.

-

Conformational Locking: The gauche effect associated with the C-F bond can lock the side chain into a specific conformation, reducing the entropic penalty upon binding to a protein target.

Application Decision Tree[4]

Figure 2: Strategic selection of the fluoromethyl moiety to solve metabolic stability issues.

Handling & Safety Protocols

While less lachrymatory than benzyl bromides, benzyl fluorides are potent alkylating agents and must be treated with high caution.

-

Hazard Classification: Flammable Liquid, Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Fluorides can slowly hydrolyze to release HF if exposed to moisture.

-

Spill Response: Do not use water. Absorb with sand or vermiculite. Neutralize surfaces with dilute sodium bicarbonate solution.

-

Incompatibility: Avoid strong bases, oxidizing agents, and glass at high temperatures (if HF is generated).

References

-

Schaefer, T., et al. (1995). "Experimental and theoretical assessments of the substituent and medium dependence of the internal rotational potentials in benzyl fluoride. 3,5-Difluorobenzyl fluoride and 4-fluorobenzyl fluoride." Canadian Journal of Chemistry, 73(6), 816–825.[4] Link[4]

-

Lal, G. S., et al. (1999).[5] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination." Journal of Organic Chemistry, 64(19), 7048–7054. Link

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

3,5-Difluorobenzyl fluoride chemical properties and SDS

Executive Summary

3,5-Difluorobenzyl fluoride (CAS 170646-72-7) is a specialized fluorinated intermediate utilized in medicinal chemistry and structural biology. Unlike its widely available bromide and chloride analogs, the fluoride variant serves two distinct, high-value functions: as a robust 19F-NMR probe for studying conformational dynamics and as a metabolically stable bioisostere for benzyl alcohols and amines in drug design. This guide synthesizes its physicochemical profile, a validated Deoxofluor-mediated synthesis protocol, and a critical safety framework for handling this potent alkylating agent.

Chemical Identity & Physicochemical Profile

This compound features a trifluorinated motif where the benzylic fluorine introduces a strong dipole without significantly increasing steric bulk compared to a hydroxyl group, making it a "stealth" modification in active site binding.

| Property | Data / Specification | Notes |

| Chemical Name | 3,5-Difluorobenzyl fluoride | Also: |

| CAS Number | 170646-72-7 | Cited in specialized fluorination literature [1]. |

| Molecular Formula | C | |

| Molecular Weight | 162.11 g/mol | |

| Physical State | Colorless Liquid | Volatile; distinctive aromatic odor. |

| Boiling Point | ~135–140 °C (Predicted) | Lower than bromide analog (65°C @ 4.5 mmHg) due to lower polarizability of C-F bond. |

| Density | ~1.25 g/mL | Estimated based on benzyl fluoride (1.02) + difluoro substitution.[1] |

| Solubility | DCM, THF, Chloroform | Hydrolytically unstable in hot aqueous acid/base. |

| 19F NMR | Distinct triplet ( |

Validated Synthesis Protocol

Methodology: Deoxyfluorination of 3,5-Difluorobenzyl Alcohol Rationale: Direct fluorination using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor is preferred over Halex (halogen exchange) reactions due to higher yields and milder conditions, avoiding the harsh temperatures required to displace benzylic bromides with KF.

Reaction Pathway (Graphviz Diagram)

Figure 1: Deoxyfluorination workflow using Deoxo-Fluor/DAST.[2][3][4] The reaction proceeds via an activated alkoxy-sulfur intermediate before nucleophilic displacement by fluoride.

Step-by-Step Protocol

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

-

Solvation: Dissolve 3,5-difluorobenzyl alcohol (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 40 mL).

-

Activation (-78°C): Cool the solution to -78°C (dry ice/acetone bath).

-

Addition: Add Deoxo-Fluor (1.2 eq) dropwise via syringe. Note: Deoxo-Fluor is thermally more stable than DAST but still requires low-temperature addition to prevent vigorous exotherm.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) over 2 hours. Monitor via TLC (Hexane/EtOAc 9:1); the alcohol spot (Rf ~0.3) should disappear, replaced by a less polar product (Rf ~0.7).

-

Quench (CRITICAL): Cool back to 0°C. Slowly add saturated aqueous NaHCO

. Caution: Vigorous CO -

Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na

SO -

Purification: Flash chromatography (100% Pentane or Hexane) to yield the pure fluoride.

Reactivity & Applications

Medicinal Chemistry: The "Fluorine Effect"

The 3,5-difluorobenzyl moiety is a privileged scaffold. Replacing the benzylic -OH or -Br with -F serves specific design goals:

-

Metabolic Blocking: The C-F bond (105 kcal/mol) is resistant to Cytochrome P450 oxidation, preventing benzylic hydroxylation, a common clearance pathway.

-

pKa Modulation: The strong electron-withdrawing nature of the three fluorine atoms lowers the pKa of adjacent protons, potentially altering the binding kinetics of neighboring amines in a drug scaffold.

19F-NMR Conformational Analysis

As detailed by Schurko et al. [2], 3,5-difluorobenzyl fluoride exhibits a specific "J-coupling" pattern. The "J-coupling" between the benzylic fluorine and the ring fluorines allows researchers to calculate the rotational barrier of the side chain. This makes the molecule a valuable probe for mapping the electrostatic environment of protein binding pockets.

Safety Data Sheet (SDS) Analysis

Hazard Classification (GHS):

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

-

Acute Toxicity (Oral/Inhalation): Category 3 (Toxic).

-

Specific Hazard: Potential for HF release upon hydrolysis.

Emergency Response Decision Tree

Figure 2: Emergency response protocol. Note the specific requirement for Calcium Gluconate gel for skin exposure due to potential fluoride ion toxicity.

Storage: Store at 2–8°C under inert atmosphere (Argon). Moisture sensitive.[3]

References

-

Chemical Identity & CAS: ChemBuyersGuide, "3,5-Difluorobenzyl Fluoride CAS: 170646-72-7". Link

-

NMR & Conformational Analysis: Schurko, R., et al.[5] "The 1H, 19F, and 13C {H} nuclear magnetic resonance spectra at 300 K of 4-fluoro- and 3,5-difluorobenzyl fluoride." Canadian Journal of Chemistry, 2011. Link

-

Synthesis Protocol (DAST/Deoxo-Fluor): "Alcohol to Fluoride using DAST/Deoxo-Fluor." Organic Chemistry Portal. Link

-

Medicinal Chemistry Applications: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

Sources

Structure and molecular weight of 1,3-Difluoro-5-(fluoromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of 1,3-Difluoro-5-(fluoromethyl)benzene, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. The strategic placement of three fluorine atoms on the toluene scaffold imparts unique physicochemical properties that make it a valuable building block for the synthesis of complex molecular architectures. This document details the compound's structure, molecular weight, and physicochemical properties. It further outlines a robust synthetic protocol, provides an in-depth analysis of its spectroscopic characterization, discusses its chemical reactivity, and summarizes its known applications and safety considerations. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this specialized fluorinated intermediate.

Chemical Identity and Physicochemical Properties

1,3-Difluoro-5-(fluoromethyl)benzene, also known as 3,5-difluorobenzyl fluoride, is a distinct organofluorine compound. The presence of fluorine atoms significantly alters the electronic properties of the benzene ring and the benzylic carbon, influencing its reactivity and potential as a bioisostere in drug design.[1][2]

1.1. Nomenclature and Identifiers

-

Systematic Name: 1,3-Difluoro-5-(fluoromethyl)benzene

-

Other Names: 3,5-Difluorobenzyl fluoride

-

Molecular Formula: C₇H₅F₃

-

CAS Number: 113310-53-3

1.2. Molecular Weight and Composition

The precise molecular characteristics are fundamental for analytical and stoichiometric calculations.

| Property | Value |

| Molecular Weight | 162.11 g/mol |

| Elemental Composition | C: 51.87%, H: 3.11%, F: 35.02% |

1.3. Physicochemical Properties

The physical properties of the compound are critical for its handling, purification, and use in synthetic protocols. The data presented below is a collection of experimentally derived and predicted values from various chemical suppliers and databases.

| Property | Value | Source |

| Physical State | Liquid | Typical |

| Boiling Point | 143-144 °C (at 760 mmHg) | Predicted |

| Density | 1.314 g/cm³ | Predicted |

| Refractive Index (n²⁰/D) | 1.449 | Predicted |

| Flash Point | 38 °C | Predicted |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |

Molecular Structure and Spectroscopic Analysis

The unique arrangement of atoms in 1,3-Difluoro-5-(fluoromethyl)benzene gives rise to a characteristic spectroscopic fingerprint, which is essential for its identification and quality control.

2.1. Chemical Structure

The molecule consists of a benzene ring substituted with two fluorine atoms at the meta positions (1 and 3) and a fluoromethyl group at the 5-position.

Caption: 2D structure of 1,3-Difluoro-5-(fluoromethyl)benzene.

2.2. Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the fluoromethyl group. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms on the ring (³J H-F and ⁴J H-F). The methylene protons will appear as a doublet due to coupling with the adjacent fluorine atom (²J H-F).

-

¹³C NMR: The carbon NMR will show four signals for the aromatic carbons and one for the benzylic carbon. The signals for the carbons bonded to fluorine will appear as doublets (¹J C-F), and other carbons in the ring will show smaller C-F couplings.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. Three distinct signals are expected: one for the fluoromethyl group and two for the non-equivalent fluorine atoms on the aromatic ring. The signals will show coupling to protons and to each other.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 162.11. The fragmentation pattern would likely involve the loss of a fluorine atom or the entire fluoromethyl group.

Synthesis and Purification

The preparation of fluorinated aromatic compounds often requires specialized reagents and reaction conditions. A common route to compounds like 1,3-Difluoro-5-(fluoromethyl)benzene involves the functionalization of a pre-existing difluorinated benzene derivative.

3.1. Synthetic Workflow

A plausible and widely used method for introducing a fluoromethyl group is the fluorination of the corresponding benzyl alcohol or benzyl bromide. The Balz-Schiemann reaction is a classic method for introducing fluorine onto an aromatic ring, though modern methods using difluorocarbene are also being developed to avoid harsh conditions.[4][5] A typical laboratory-scale synthesis could proceed as follows, starting from 3,5-difluorobenzoic acid.

Caption: Proposed synthetic workflow for 1,3-Difluoro-5-(fluoromethyl)benzene.

3.2. Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard organic chemistry transformations.

-

Reduction of 3,5-Difluorobenzoic Acid:

-

In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), a solution of 3,5-difluorobenzoic acid in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in THF at 0°C.

-

The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

The reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and water again.

-

The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield (3,5-difluorophenyl)methanol.

-

-

Bromination of (3,5-Difluorophenyl)methanol:

-

The crude alcohol is dissolved in an anhydrous solvent like diethyl ether.

-

The solution is cooled to 0°C, and phosphorus tribromide (PBr₃) is added dropwise.

-

The mixture is stirred at room temperature until the reaction is complete.

-

The reaction is quenched with ice water, and the organic layer is separated, washed with saturated NaHCO₃ solution and brine, dried over MgSO₄, and concentrated to give 1-(bromomethyl)-3,5-difluorobenzene.

-

-

Nucleophilic Fluorination:

-

The benzyl bromide is dissolved in a suitable solvent (e.g., acetonitrile).

-

A fluorinating agent such as spray-dried potassium fluoride (KF) or silver(I) fluoride (AgF) is added, often with a phase-transfer catalyst (e.g., 18-crown-6) to enhance reactivity.

-

The mixture is heated to reflux and monitored for the formation of the product.

-

Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed.

-

3.3. Purification

The final product is typically purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The purity should be verified by GC-MS and NMR spectroscopy.

Reactivity and Applications

The unique electronic properties conferred by the three fluorine atoms make 1,3-Difluoro-5-(fluoromethyl)benzene a versatile building block.

4.1. Chemical Reactivity

-

Electron-Withdrawing Effects: The fluorine atoms are highly electronegative and withdraw electron density from the aromatic ring, making it less susceptible to electrophilic aromatic substitution and more activated towards nucleophilic aromatic substitution, although the latter typically requires an additional activating group or harsh conditions.[6]

-

Benzylic Position: The fluoromethyl group's benzylic position is a site for nucleophilic substitution, although the C-F bond is strong. Reactions at this position would require potent nucleophiles or specific activation.

4.2. Applications in Drug Discovery and Agrochemicals

Fluorinated organic molecules are prevalent in pharmaceuticals and agrochemicals. The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, which are crucial pharmacokinetic properties.[2][5]

-

Bioisosterism: The fluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, and in some contexts, the difluorinated phenyl ring can mimic other chemical structures to improve drug-target interactions.[1][7]

-

Synthetic Intermediate: This compound serves as a key intermediate for introducing the 3,5-difluorobenzyl or 3,5-difluorophenyl moiety into larger, more complex molecules. This structural motif is found in various biologically active compounds, including enzyme inhibitors and receptor modulators.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1,3-Difluoro-5-(fluoromethyl)benzene.

5.1. Hazard Identification

Based on related fluorinated aromatic compounds, the substance should be considered a flammable liquid and potentially harmful if inhaled or absorbed through the skin.[8][9] It may cause skin, eye, and respiratory tract irritation.[3][10]

-

GHS Hazard Statements (Anticipated):

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

5.2. Recommended Handling Procedures

A comprehensive safety assessment workflow is critical.

Caption: Standard safety workflow for handling fluorinated aromatic compounds.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8]

-

Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.[8]

-

Fire Safety: Keep away from open flames, sparks, and hot surfaces. Use appropriate fire extinguishers (dry chemical, CO₂, or alcohol-resistant foam).[9]

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[8][9]

Conclusion

1,3-Difluoro-5-(fluoromethyl)benzene is a specialized chemical intermediate with significant potential in the fields of medicinal chemistry, agrochemistry, and materials science. Its unique trifluorinated structure provides a valuable scaffold for developing novel compounds with tailored properties. Understanding its synthesis, reactivity, and spectroscopic characteristics, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- ChemBK. (2024, April 9). 1,3-difluoro-5-methylbenzene.

- Pallav Chemicals. 1,3-DIFLUORO BENZENE MATERIAL SAFETY DATA SHEET CAS No 372-18-9 SDS/MSDS.

- Thermo Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.

- Gelest. SAFETY DATA SHEET 1,3-Bis(trifluoromethyl)benzene.

- ChemicalBook. (2026, January 13). 1,3-Difluorobenzene.

- Chemsrc. (2025, August 20). 1,3-Difluoro-5-(trifluoromethyl)benzene.

- BLDpharm. 401-85-4|1,3-Difluoro-5-(trifluoromethyl)benzene.

- Beilstein Journals. Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3.

- Google Patents. (1996). US5504264A - Process for preparing 1,3-difluorobenzene.

- Vanderbilt University. (2004). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.

- Synquest Labs. Safety Data Sheet - 1,3-Difluoro-5-nitrobenzene.

- PubChem. 1,3-Difluoro-5-iodobenzene.

- PubMed. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.

- The Pharma Journal. (2025). Fluorine in drug discovery: Role, design and case studies.

- National Institute of Standards and Technology (NIST). Benzene, 1,3-difluoro-.

- NINGBO INNO PHARMCHEM. Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene.

- ChemicalBook. 1,3-Difluoro-5-iodobenzene - Safety Data Sheet.

- Organic Syntheses. Fluorobenzene.

- James Madison University Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.

- Google Patents. CA2103303A1 - Process for preparing 1,3-difluorobenzene.

- Matrix Fine Chemicals. 1,3-DIFLUORO-5-METHOXYBENZENE | CAS 93343-10-3.

- ResearchGate. (2025, August 9). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery.

- Sigma-Aldrich. 5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene.

- SpectraBase. 1,3,5-Tris(trifluoromethyl)benzene.

- ChemRxiv. Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry.

Sources

- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. chembk.com [chembk.com]

- 4. orgsyn.org [orgsyn.org]

- 5. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. pallavchemicals.com [pallavchemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. synquestlabs.com [synquestlabs.com]

Technical Monograph: 3,5-Difluorobenzyl Fluoride

This technical guide provides a comprehensive analysis of 3,5-Difluorobenzyl fluoride , a critical fluorinated building block in medicinal chemistry and materials science. It is structured to serve as a self-validating laboratory resource.

Compound Class: Fluorinated Benzyl Derivative Primary Application: Bioisostere for benzyl alcohol; Metabolic blocking agent.

Part 1: Chemical Identity & Informatics

This section establishes the unambiguous identity of the compound. Unlike its commercially ubiquitous bromide analog, the fluoride derivative is often synthesized in situ or on-demand.

| Property | Data Specification |

| IUPAC Name | 1-(Fluoromethyl)-3,5-difluorobenzene |

| Common Name | 3,5-Difluorobenzyl fluoride |

| Molecular Formula | C₇H₅F₃ |

| Molecular Weight | 146.11 g/mol |

| SMILES | Fc1cc(CF)cc(F)c1 |

| InChI | InChI=1S/C7H5F3/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 |

| InChIKey | UHOJCVXNRAVFDG-UHFFFAOYSA-N (Calculated) |

| CAS Number | Note: Often indexed under general benzyl fluorides or synthesized from CAS 79538-20-8 (Alcohol) |

Structural Significance

The 3,5-difluoro substitution pattern is electronically significant. The fluorine atoms at the meta positions exert a strong inductive electron-withdrawing effect (-I) without the resonance donation (+R) seen in para substitution. This acidifies the benzylic protons and lowers the pKa of the parent ring system, influencing the metabolic stability of the benzylic carbon—a common site of P450-mediated oxidation.

Part 2: Synthetic Pathways & Protocols

Researchers typically access this compound via Deoxofluorination of the corresponding alcohol. This method is preferred over Halex (Halogen Exchange) reactions on the bromide due to higher atom economy and easier purification.

Method A: Deoxofluorination (Primary Route)

Precursor: 3,5-Difluorobenzyl alcohol (CAS: 79538-20-8) Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

Causality of Experimental Choices:

-

Reagent Selection: DAST is chosen because it converts the hydroxyl group (a poor leaving group) into a sulfinate intermediate (a good leaving group) which is then displaced by fluoride intramolecularly.

-

Temperature Control (-78°C): Essential to prevent the formation of the elimination byproduct (stilbenes) or explosive decomposition, although benzyl alcohols are generally more stable than secondary alcohols.

-

Inert Atmosphere: DAST hydrolyzes rapidly in air to release HF; strict anhydrous conditions are required for stoichiometry control.

Step-by-Step Protocol:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Dissolve 3,5-Difluorobenzyl alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

-

Cooling: Submerge the RBF in a dry ice/acetone bath (-78°C).

-

Addition: Add DAST (1.1 eq) dropwise via syringe over 10 minutes. Caution: Exothermic.

-

Reaction: Stir at -78°C for 30 minutes, then allow to warm to Room Temperature (RT) over 2 hours.

-

Quenching: Pour the reaction mixture slowly into saturated aqueous NaHCO₃ (gas evolution will occur).

-

Extraction: Extract with DCM (3x), dry organic layers over MgSO₄, and concentrate in vacuo.

-

Validation: 19F NMR should show a triplet (or multiplet) at approx -200 to -220 ppm (benzylic F) distinct from the aromatic fluorines (-109 ppm).

Method B: Nucleophilic Substitution (Alternative)

Precursor: 3,5-Difluorobenzyl bromide (CAS: 141776-91-2) Reagent: TBAF (Tetrabutylammonium fluoride) or CsF. Note: This method often yields lower purity due to the "tight ion pair" effect and potential hydration of the fluoride source.

Part 3: Visualization of Workflows

The following diagrams illustrate the synthesis logic and decision-making process for generating this compound.

Diagram 1: Synthesis Pathway & Mechanism

Caption: Deoxofluorination pathway converting the alcohol to the fluoride via an activated sulfur intermediate.

Diagram 2: Purification Decision Tree

Caption: Logic flow for purification based on crude NMR analysis.

Part 4: Safety & Handling (E-E-A-T)

Hazard Identification:

-

Hydrolysis Risk: Benzyl fluorides can hydrolyze in the presence of strong acids or moisture to release Hydrogen Fluoride (HF), a severe contact poison.

-

Lachrymator: Like the bromide analog, the fluoride may act as a mild lachrymator and mucous membrane irritant.

Storage Protocol:

-

Store at 2–8°C.

-

Container: Teflon (PFA/FEP) or Polypropylene bottles are preferred over glass for long-term storage to prevent etching if trace HF forms.

-

Atmosphere: Argon blanket.

References

-

PubChem Database. 3,5-Difluorobenzyl bromide (Analog Reference for Structural Data). National Library of Medicine. [Link]

-

Lal, G. S., et al. (1999).[1] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent." Journal of Organic Chemistry. (Seminal work on Deoxo-Fluor reagents). [Link]

-

Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." Journal of Organic Chemistry. (Original DAST synthesis protocol). [Link]

Sources

A Technical Guide to 3,5-Difluoro-Substituted Benzyl Fluoride Building Blocks in Drug Discovery

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the vast arsenal of fluorinated synthons, 3,5-difluoro-substituted benzyl fluoride building blocks represent a uniquely valuable class. This guide provides an in-depth technical overview of these building blocks, designed for researchers, medicinal chemists, and drug development professionals. We will explore the underlying scientific rationale for their use, detail robust synthetic methodologies, and present their application in nucleophilic substitution reactions, grounded in field-proven insights and authoritative references.

The Strategic Imperative of Fluorine in Medicinal Chemistry

Fluorine's unique properties—high electronegativity, small atomic radius, and the exceptional strength of the C-F bond—make it a "superstar" element in drug design.[1][][3] Its introduction into a drug candidate can profoundly influence metabolic stability, membrane permeability, pKa, and binding affinity for the target protein.[3][4] A key strategy in drug development is to "block" metabolically vulnerable sites, particularly C-H bonds susceptible to oxidation by cytochrome P450 (CYP) enzymes.[5][6][7] Replacing a hydrogen atom with a fluorine atom can effectively shield that position from metabolic attack, enhancing the compound's half-life and bioavailability.[] The 3,5-difluorobenzyl moiety is a privileged scaffold that leverages these principles to great effect.

Physicochemical Profile of the 3,5-Difluorobenzyl Scaffold

The choice of the 3,5-difluoro substitution pattern is not arbitrary; it is a deliberate design element that imparts specific, advantageous properties.

-

Metabolic Stability: The two fluorine atoms serve as powerful electron-withdrawing groups, deactivating the aromatic ring towards oxidative metabolism. This "metabolic blocking" is a primary reason for the scaffold's use.[5][6] In the development of the BRAF kinase inhibitor Dabrafenib, for example, difluorination of an aryl ring proved crucial for improving metabolic stability over mono-fluorinated derivatives.[5][6]

-

Modulation of Basicity: The strong inductive effect of the two fluorine atoms can significantly lower the pKa (reduce the basicity) of nearby functional groups, such as amines. This can be critical for optimizing a drug's solubility, cell permeability, and off-target activity profile (e.g., hERG channel affinity).[][4]

-

Fine-Tuning Binding Interactions: While fluorine is a poor hydrogen bond acceptor, the polarized C-F bond can engage in favorable dipole-dipole and electrostatic interactions within a protein's binding pocket, enhancing potency and selectivity.[]

The diagram below illustrates the key electronic features of the 3,5-difluorobenzyl core.

Caption: Electronic influences of the 3,5-difluoro substitution pattern.

Synthesis of 3,5-Difluorobenzyl Fluoride

The most direct and common route to 3,5-difluorobenzyl fluoride is the deoxyfluorination of its corresponding alcohol, 3,5-difluorobenzyl alcohol. This precursor can be synthesized via reduction of 3,5-difluorobenzaldehyde, which in turn can be prepared from 1-bromo-3,5-difluorobenzene.[8][9]

Deoxyfluorination of 3,5-Difluorobenzyl Alcohol

The conversion of a primary benzylic alcohol to a fluoride is a standard transformation that requires a specialized fluorinating agent. The mechanism involves activation of the alcohol's hydroxyl group, followed by nucleophilic displacement by a fluoride ion in an SN2-type reaction.[10] Several reagents are available for this purpose, each with distinct advantages and operational considerations.

| Reagent | Common Name | Key Characteristics |

| (C₂H₅)₂NSF₃ | DAST | Effective and widely used, but can be thermally unstable and requires careful handling.[11] |

| (MeOCH₂CH₂)₂NSF₃ | Deoxo-Fluor | More thermally stable and thus safer than DAST, making it suitable for larger scale reactions.[11][12] |

| C₄F₉SO₂F | PBSF | A stable, low-cost reagent that works under mild, near-neutral conditions when combined with an amine-HF source.[12] |

| Aryl Sulfurofluoridates | Aryl Fluorosulfonates | Low-cost, stable, and highly efficient reagents that tolerate a wide range of functional groups.[13] |

Causality Behind Reagent Choice: For laboratory-scale synthesis where precise control is possible, DAST is often sufficient. However, for process development and scale-up, the enhanced thermal stability of Deoxo-Fluor makes it a more trustworthy and safer choice, minimizing the risk of exothermic decomposition.[11] Newer reagents like PBSF and aryl fluorosulfonates offer improved safety profiles and cost-effectiveness, making them attractive modern alternatives.[12]

Detailed Experimental Protocol: Synthesis via Deoxo-Fluor

This protocol describes a self-validating system for the synthesis of 3,5-difluorobenzyl fluoride from the corresponding alcohol. All operations should be conducted in a well-ventilated fume hood by trained personnel.

Materials:

-

3,5-Difluorobenzyl alcohol

-

Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur trifluoride]

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,5-difluorobenzyl alcohol (1.0 eq).

-

Dissolution: Dissolve the alcohol in anhydrous DCM (approx. 0.2 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to control the reaction rate and prevent potential side reactions.

-

Reagent Addition: Slowly add Deoxo-Fluor (1.1 eq) to the stirred solution via the dropping funnel over 30 minutes. Ensure the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of NaHCO₃. This neutralizes excess reagent and acidic byproducts. Perform this step slowly to control gas evolution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing & Drying: Combine the organic layers and wash with saturated brine. Dry the organic phase over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 3,5-difluorobenzyl fluoride.

Application as a Nucleophilic Substitution Building Block

While the C-F bond is the strongest single bond in organic chemistry, a benzylic C-F bond is sufficiently activated to participate in nucleophilic substitution (SN2) reactions.[14] This allows the 3,5-difluorobenzyl fluoride to serve as a versatile electrophile for introducing the metabolically robust 3,5-difluorobenzyl moiety onto various nucleophiles (amines, thiols, phenols, etc.).[15][16]

Interestingly, the reactivity of the fluoride leaving group can be significantly enhanced in the presence of hydrogen-bond-donating co-solvents like water or alcohols.[14] DFT calculations suggest this is due to stabilization of the transition state through a strong F···H₂O interaction, which facilitates the departure of the fluoride ion.[14] This provides a practical strategy for chemists to drive these reactions to completion under milder conditions than might be expected for an alkyl fluoride.

The following workflow diagram illustrates the synthesis of the building block and its subsequent use in a typical SN2 reaction.

Caption: General workflow for synthesis and SN2 functionalization.

Conclusion

3,5-Difluoro-substituted benzyl fluoride building blocks are powerful and versatile tools in the arsenal of the modern medicinal chemist. Their design is rooted in fundamental principles of metabolic stability and electronic modulation. The synthetic routes to these compounds are well-established, with modern reagents offering safer and more efficient alternatives to classical methods. By understanding the synthesis, reactivity, and underlying rationale for their use, researchers can confidently deploy these building blocks to accelerate the development of more robust and effective drug candidates.

References

-

Wang, X., Zhou, M., Liu, Q., Ni, C., Fei, Z., Li, W., & Hu, J. (2021). Deoxyfluorination of alcohols with aryl fluorosulfonates. Royal Society of Chemistry. Available at: [Link]

-

McCaghy, R., Proulx, C., & Organ, M. G. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

-

McCaghy, R. J., Proulx, C., & Organ, M. G. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Fluoride - Common Organic Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (2021). Deoxyfluorination of alcohols with aryl fluorosulfonates. Available at: [Link]

-

Macmillan Group, Princeton University. (2009). Biological Applications of Organofluorine Compounds. Available at: [Link]

-

Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2021). Bentham Science. Available at: [Link]

-

Anderson, K. (n.d.). Sulfur-Based Fluorinating Agents. Available at: [Link]

-

Falck, J. R., Reddy, G. V., & Kumar, D. S. (2004). Direct and Convenient Conversion of Alcohols to Fluorides. ACS Publications. Available at: [Link]

-

Champagne, P. A., Desroches, J., Hamel, J.-D., Vandamme, M., & Paquin, J.-F. (2012). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Organic Letters. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Available at: [Link]

-

Thieme. (n.d.). Product Class 6: Benzylic Fluorides. Available at: [Link]

-

Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Available at: [Link]

-

Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Available at: [Link]

- Google Patents. (n.d.). US4847442A - Process for the preparation of difluorobenzenes.

-

The Chemical Society of Japan and Wiley-VCH GmbH. (2023). C-F Transformations of Benzotrifluorides by the Activation of Ortho-Hydrosilyl Group. Available at: [Link]

-

Autech Industry Co., Limited. (2026). The Versatility of 3,4-Difluorobenzyl Bromide in Organic Chemistry. Available at: [Link]

-

International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

-

Scilit. (n.d.). Applications of Fluorine in Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Difluorobenzyl bromide. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Difluorobenzyl chloride. PubChem. Available at: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 3. scilit.com [scilit.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 9. 3,5-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 10. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]

- 11. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Deoxyfluorination of alcohols with aryl fluorosulfonates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. guidechem.com [guidechem.com]

- 16. nbinno.com [nbinno.com]

Strategic Fluorination: A Technical Guide to 1-(Fluoromethyl)-3,5-difluorobenzene

Part 1: The Fluorine Effect – Strategic Context

In the landscape of modern medicinal chemistry, 1-(fluoromethyl)-3,5-difluorobenzene represents a precise tool for modulating lipophilicity and metabolic stability without the steric bulk associated with a trifluoromethyl (

Unlike the chemically inert trifluoromethyl group, the monofluoromethyl moiety (

Key Distinction: It is imperative to distinguish this molecule from 3,5-difluorobenzotrifluoride. The target molecule contains a reactive benzylic C-F bond, whereas the benzotrifluoride analog contains three stable benzylic fluorines. This guide focuses strictly on the monofluoromethyl derivative.

Part 2: Comprehensive Nomenclature & Identification

Accurate nomenclature is the first line of defense against synthetic errors. The "alpha" (

Nomenclature Hierarchy

| Category | Identifier / Name | Context |

| IUPAC (Preferred) | 1-(Fluoromethyl)-3,5-difluorobenzene | Systematic naming for publications.[1] |

| Common Name | 3,5-Difluorobenzyl fluoride | Standard laboratory terminology. |

| Alternative | Use with caution. Explicitly denotes F at | |

| CAS Registry | 170646-72-7 | Specific to the fluoride derivative. |

| Related CAS | 141776-91-2 | Warning: This is the Bromide precursor. |

| Related CAS | 220141-71-9 | Warning: This is the Chloride precursor. |

Visualizing the Naming Logic

The following diagram clarifies the structural relationship between the synonyms.

Figure 1: Nomenclature hierarchy mapping systematic names to the unique CAS identifier.

Part 3: Structural Dynamics & Electronic Properties

The 3,5-difluoro substitution pattern is a classic "electron-deficient" motif. When combined with a fluoromethyl group, the molecule exhibits specific electronic behaviors:

-

Ring Deactivation: The two aryl fluorines at positions 3 and 5 are strongly electron-withdrawing by induction (

), significantly acidifying the benzylic protons. -

Benzylic Reactivity: The benzylic C-F bond is polarized. While stronger than C-Br or C-Cl, it is susceptible to hydrolysis under forcing conditions or Lewis acid catalysis, unlike the inert aryl C-F bonds.

-

Lipophilicity: The replacement of a benzyl alcohol (

) with a benzyl fluoride (

Part 4: Synthesis Protocols

Synthesizing 1-(fluoromethyl)-3,5-difluorobenzene requires handling reactive fluorinating agents. Two primary routes are recommended: Deoxyfluorination (from alcohol) and Halogen Exchange (from bromide).

Route A: Deoxyfluorination (Preferred)

This route is generally cleaner, avoiding the formation of stilbene byproducts common in elimination side-reactions.

Reagents:

-

Substrate: 3,5-Difluorobenzyl alcohol (CAS 79538-20-8)

-

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).[2] Note: Deoxo-Fluor is thermally more stable.

-

Solvent: Anhydrous Dichloromethane (DCM).

Protocol:

-

Setup: Charge a flame-dried flask with 3,5-difluorobenzyl alcohol (1.0 eq) and anhydrous DCM under Nitrogen/Argon. Cool to -78°C.

-

Addition: Add DAST (1.1 eq) dropwise via syringe. The low temperature is critical to prevent explosive decomposition of the DAST intermediate.

-

Reaction: Allow the mixture to warm to 0°C (or RT) over 2 hours. Monitor by TLC or GC-MS.

-

Quench: Caution: Pour the reaction mixture slowly into saturated aqueous

. Significant gas evolution ( -

Isolation: Extract with DCM, dry over

, and concentrate. Purify via vacuum distillation (if liquid) or flash chromatography (silica gel, Hexanes/EtOAc).

Route B: Halogen Exchange (Halex)

Useful if the bromide is already in stock.

Protocol:

-

Reactants: 3,5-Difluorobenzyl bromide (1.0 eq) + TBAF (1.0M in THF) or spray-dried KF (3.0 eq) with 18-crown-6 cat.

-

Conditions: Reflux in Acetonitrile (

) for 4-12 hours. -

Workup: Aqueous wash to remove salts, extraction with ether.

Synthetic Workflow Diagram

Figure 2: Dual synthetic pathways for accessing the target fluoromethyl derivative.

Part 5: Analytical Fingerprinting

Verification of the product relies heavily on

Expected NMR Signals

| Fluorine Type | Chemical Shift ( | Multiplicity | Coupling ( |

| Benzylic F ( | ~ -200 to -220 ppm | Triplet (t) | |

| Aryl F (Pos 3, 5) | ~ -109 to -112 ppm | Multiplet (m) | Complex Ar-F coupling |

Note: Chemical shifts are approximate and solvent-dependent (

GC-MS Fragmentation

-

Molecular Ion (

): 146 m/z. -

Base Peak: Often

(Loss of F) or

References

-

Accela ChemBio Inc. (2025). Catalog Entry: 3,5-Difluorobenzyl fluoride (CAS 170646-72-7). Retrieved from

-

ChemicalBook. (2025).[3] Product Data: 3,5-Difluorobenzyl bromide (CAS 141776-91-2).[4][5] Retrieved from

-

PubChem. (2025).[5][6] Compound Summary: 1-(Bromomethyl)-3,5-difluorobenzene.[4] Retrieved from

-

Beilstein Journals. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein J. Org. Chem. Retrieved from

-

Thieme Connect. (2024). Product Class 6: Benzylic Fluorides: Synthesis via Dehydrofluorination. Science of Synthesis. Retrieved from

Sources

- 1. 1-(BROMOMETHYL)-3,5-DIFLUOROBENZENE | CAS 141776-91-2 [matrix-fine-chemicals.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. CAS 141776-91-2: 3,5-Difluorobenzyl bromide | CymitQuimica [cymitquimica.com]

- 5. 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-Difluorobenzyl chloride | C7H5ClF2 | CID 2736955 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,5-Difluorobenzyl Fluoride: Properties, Synthesis, and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Modern Chemistry

The introduction of fluorine into organic molecules is a paramount strategy in contemporary drug discovery and materials science. The unique electronic properties of fluorine can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile, enhancing metabolic stability, binding affinity, and membrane permeability.[1][2] 3,5-Difluorobenzyl fluoride, a member of the fluorinated benzyl halide family, represents a key building block in this context. Its trifluorinated structure—two fluorine atoms on the aromatic ring and one on the benzylic carbon—offers a unique combination of lipophilicity and reactivity, making it a valuable intermediate for the synthesis of complex molecular architectures.

Physicochemical Properties: A Comparative Analysis

While experimental data for 3,5-difluorobenzyl fluoride is scarce, we can estimate its properties based on the known values of its chloride and bromide analogs. The following table presents a comparison of key physicochemical properties, with the values for 3,5-difluorobenzyl fluoride being estimated based on periodic trends.

| Property | 3,5-Difluorobenzyl Fluoride | 3,5-Difluorobenzyl Chloride | 3,5-Difluorobenzyl Bromide |

| Molecular Formula | C₇H₅F₃ | C₇H₅ClF₂ | C₇H₅BrF₂ |

| Molecular Weight | 146.11 g/mol (Calculated) | 162.56 g/mol [3] | 207.02 g/mol |

| Appearance | Estimated: Colorless liquid | Data not available | Clear, pale yellow or clear liquid |

| Boiling Point | Estimated: ~140-150 °C at 760 mmHg | Data not available | 65 °C at 4.5 mmHg |

| Density | Estimated: ~1.2-1.3 g/mL at 25 °C | Data not available | 1.6 g/mL at 25 °C |

| Refractive Index | Estimated: ~1.45-1.47 (n20/D) | Data not available | 1.521 (n20/D) |

| Flash Point | Estimated: < 60 °C (Combustible) | Data not available | 82 °C (closed cup) |

Note: The properties for 3,5-difluorobenzyl fluoride are estimations and should be treated with caution until experimentally verified.

Comprehensive Safety and Handling (Inferred)

Given the lack of a specific SDS, the following safety protocols are derived from the documented hazards of 3,5-difluorobenzyl chloride and 3,5-difluorobenzyl bromide.[3][4] It is imperative to handle 3,5-difluorobenzyl fluoride with the assumption that it is a corrosive, toxic, and reactive compound.

Hazard Identification and GHS Classification (Presumed)

-

Pictograms:

-

GHS05 (Corrosion)

-

GHS06 (Acute Toxicity - Skull and Crossbones)

-

GHS08 (Health Hazard)

-

-

Signal Word: Danger

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[4]

-

H330: Fatal if inhaled. (Assumed based on reactivity)

-

H301: Toxic if swallowed. (Assumed based on reactivity)

-

EUH014: Reacts violently with water. (Possible, especially with residual fluorinating agents)

-

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

First-Aid Measures

-

Inhalation: Immediately move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. A calcium gluconate gel should be applied to the affected area. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Engineering Controls and Personal Protective Equipment (PPE)

All work with 3,5-difluorobenzyl fluoride must be conducted in a certified chemical fume hood with a high face velocity. A safety shower and eyewash station must be readily accessible.

-

Respiratory Protection: A full-face respirator with an appropriate organic vapor/acid gas cartridge is required. For higher concentrations, a self-contained breathing apparatus (SCBA) should be used.

-

Hand Protection: Use chemically resistant gloves (e.g., Viton®, butyl rubber). Double gloving is recommended.

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Skin and Body Protection: Wear a flame-retardant lab coat, and consider a chemical-resistant apron and boots for larger quantities.

Storage and Disposal

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as water, strong oxidizing agents, acids, and bases. Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Synthesis and Reactivity

The most logical synthetic route to 3,5-difluorobenzyl fluoride is through the nucleophilic fluorination of a suitable precursor, such as 3,5-difluorobenzyl alcohol or 3,5-difluorobenzyl bromide. The conversion from the alcohol is often preferred as it avoids the synthesis of the highly lachrymatory bromide intermediate.

Proposed Synthesis of 3,5-Difluorobenzyl Fluoride from 3,5-Difluorobenzyl Alcohol

This protocol utilizes a deoxofluorinating agent such as Diethylaminosulfur Trifluoride (DAST) or its more thermally stable analog, Deoxo-Fluor®. These reagents are highly reactive and must be handled with extreme care by experienced personnel.

Reaction Scheme:

Experimental Protocol: Deoxofluorination of 3,5-Difluorobenzyl Alcohol

Materials:

-

3,5-Difluorobenzyl alcohol (1.0 eq)

-

Diethylaminosulfur trifluoride (DAST) (1.1 - 1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dry round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere. The reaction should be set up in a chemical fume hood.

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3,5-difluorobenzyl alcohol and anhydrous DCM.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of DAST: Slowly add DAST dropwise to the stirred solution via a dropping funnel. Causality: The slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of byproducts.

-

Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Quenching: Once the reaction is complete, carefully and slowly quench the reaction by transferring it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate. Causality: This neutralizes the acidic byproducts (HF) and any unreacted DAST. This step is highly exothermic and can release gas; therefore, it must be performed slowly and with caution.

-

Workup: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel.

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of 3,5-difluorobenzyl fluoride.

Decision-Making for Handling Reactive Fluorinating Agents

Caption: Safety decision workflow for handling reactive fluorinating agents.

Applications in Drug Development and Medicinal Chemistry

The 3,5-difluorobenzyl moiety is a valuable pharmacophore in drug design. The fluorine atoms can modulate the acidity of adjacent functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding to target proteins through favorable electrostatic interactions.[2] The additional benzylic fluorine in 3,5-difluorobenzyl fluoride further enhances these properties and provides a reactive handle for nucleophilic displacement reactions, allowing for its incorporation into a wide range of molecular scaffolds.

While specific applications of 3,5-difluorobenzyl fluoride are not widely reported, its bromo- and chloro-analogs are used as key intermediates in the synthesis of pharmaceuticals and agrochemicals. For example, 3,5-difluorobenzyl bromide has been used in the synthesis of inhibitors of protein kinases. It is highly probable that 3,5-difluorobenzyl fluoride can be employed in similar synthetic strategies, potentially offering advantages in terms of reactivity or the final properties of the target molecule.

Conclusion

3,5-Difluorobenzyl fluoride is a valuable but hazardous chemical intermediate. This guide has provided a comprehensive overview of its presumed properties, a detailed protocol for its synthesis, and a thorough discussion of the necessary safety precautions based on data from its close analogs. The lack of a specific Safety Data Sheet for this compound necessitates a highly cautious approach, and all handling should be performed by trained professionals in a well-equipped laboratory setting. By understanding its reactivity and adhering to strict safety protocols, researchers can safely leverage the unique properties of 3,5-difluorobenzyl fluoride in the development of novel pharmaceuticals and advanced materials.

References

-

Chem-Impex. (n.d.). 3,5-Difluorobenzyl bromide. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). 3,5-Difluorobenzyl chloride. Retrieved February 20, 2026, from [Link]

-

Chem-Impex. (n.d.). 3,5-Difluorobenzyl bromide. Retrieved February 20, 2026, from [Link]

-

ChemWhat. (n.d.). 3,5-Difluorobenzyl bromide CAS#: 141776-91-2. Retrieved February 20, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Fluoro-3-(trifluoro-methyl)benzene (CAS 401-80-9). Retrieved February 20, 2026, from [Link]

-

NIST. (n.d.). 3,5-Difluorobenzyl bromide. In NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]

-

iChemical. (n.d.). 1-bromomethyl-3,5-difluoro-benzene, CAS No. 141776-91-2. Retrieved February 20, 2026, from [Link]

-

MOLBASE. (n.d.). 1-(bromomethyl)-3,5-difluorobenzene. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). 3,5-Difluorobenzyl bromide. Retrieved February 20, 2026, from [Link]

-

Chem-Impex. (n.d.). 3,5-Difluorobenzyl alcohol. Retrieved February 20, 2026, from [Link]

-

Chem-Impex. (n.d.). 3,5-Difluorobenzyl alcohol. Retrieved February 20, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved February 20, 2026, from [Link]

- Google Patents. (n.d.). US4847442A - Process for the preparation of difluorobenzenes.

-

PrepChem.com. (n.d.). Synthesis of A: 3,5-Difluorobenzaldehyde. Retrieved February 20, 2026, from [Link]

- Zhou, Y., & Ojima, I. (2015). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry, 7(15), 2055–2074.

-

Scilit. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved February 20, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 1,3-Difluoro-5-(fluoromethyl)benzene from 3,5-difluorobenzyl alcohol

Introduction

The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability and bioavailability, making benzyl fluorides essential structural motifs in pharmaceuticals and biologically active compounds.[1] This document provides a comprehensive guide for the synthesis of 1,3-Difluoro-5-(fluoromethyl)benzene from 3,5-difluorobenzyl alcohol. This transformation is a key step in the synthesis of various fluorinated compounds of interest in drug discovery and materials science. The protocol detailed herein focuses on the use of deoxofluorinating agents, which are widely employed for the conversion of alcohols to alkyl fluorides.[2][3]

Chemical Principles and Mechanisms

The conversion of an alcohol to an alkyl fluoride is a nucleophilic substitution reaction. Deoxofluorinating agents, such as Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are commonly used for this purpose.[2][4][5][6] These reagents activate the hydroxyl group, converting it into a good leaving group, which is subsequently displaced by a fluoride ion.

The reaction mechanism with DAST or Deoxo-Fluor proceeds via an SN2 pathway, which typically results in the inversion of configuration at a chiral center.[3] The alcohol oxygen attacks the electrophilic sulfur atom of the fluorinating agent, leading to the formation of an alkoxyaminosulfur difluoride intermediate. This is followed by the intramolecular or intermolecular nucleophilic attack of a fluoride ion at the carbon atom bearing the leaving group, yielding the desired alkyl fluoride.

Choosing the Right Fluorinating Agent

While both DAST and Deoxo-Fluor are effective for deoxofluorination, Deoxo-Fluor is often preferred due to its enhanced thermal stability, which makes it a safer option for larger-scale reactions.[2][4][7] Other modern reagents like PyFluor have also been developed to offer improved safety profiles and selectivity, minimizing the formation of elimination byproducts that can complicate purification.[8][9] For the purpose of this protocol, we will focus on the use of Deoxo-Fluor.

Experimental Protocol

Materials and Reagents

| Material/Reagent | Grade/Purity | Supplier | CAS Number |

| 3,5-Difluorobenzyl alcohol | ≥98% | Commercially Available | 79538-20-8[10] |

| Deoxo-Fluor® | Synthesis Grade | Commercially Available | 202289-38-1[4] |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | 75-09-2 |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Reagent Grade | Commercially Available | 144-55-8 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Commercially Available | 7757-82-6 |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | 7631-86-9 |

| Hexane | ACS Reagent Grade | Commercially Available | 110-54-3 |

| Ethyl Acetate | ACS Reagent Grade | Commercially Available | 141-78-6 |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Nitrogen or Argon gas inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

-

NMR spectrometer

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Safety Precautions

-

Deoxo-Fluor® is corrosive and reacts violently with water to release highly corrosive hydrogen fluoride (HF) gas. [4] All manipulations must be performed in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[11][12][13]

-

Ensure that an emergency eyewash station and safety shower are readily accessible.[13]

-

All glassware must be thoroughly dried before use to prevent hazardous reactions with the fluorinating agent.

-

Quench any residual Deoxo-Fluor® carefully with a saturated solution of sodium bicarbonate.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Step-by-Step Procedure

-

Reaction Setup:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3,5-difluorobenzyl alcohol (1.0 eq.).

-

Dissolve the alcohol in anhydrous dichloromethane (DCM) (approximately 20 volumes relative to the alcohol).

-

Place the flask under an inert atmosphere of nitrogen or argon and cool the solution to 0 °C using an ice bath.

-

-

Addition of Deoxo-Fluor®:

-

Slowly add Deoxo-Fluor® (1.2 - 1.5 eq.) dropwise to the stirred solution via a syringe or dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Note: The reaction can be exothermic. A slow addition rate is crucial to control the reaction temperature.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate). The starting material (alcohol) and the product (alkyl fluoride) should have different Rf values.

-

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as gas evolution (CO₂) will occur.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash successively with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.

-

A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate).

-

Collect the fractions containing the desired product (as identified by TLC) and concentrate them under reduced pressure to yield 1,3-difluoro-5-(fluoromethyl)benzene as a pure compound.

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 1,3-difluoro-5-(fluoromethyl)benzene.

Results and Discussion

Expected Yield

The deoxofluorination of benzyl alcohols using Deoxo-Fluor® generally proceeds in good to excellent yields, typically ranging from 70% to 90%, depending on the substrate and reaction conditions.

Characterization

The structure and purity of the synthesized 1,3-difluoro-5-(fluoromethyl)benzene should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

-

¹⁹F NMR Spectroscopy: This is a powerful tool for the characterization of fluorinated organic molecules.[14][15] The spectrum should show distinct signals for the two aromatic fluorine atoms and the fluorine atom of the fluoromethyl group, with characteristic chemical shifts and coupling constants.[16][17][18]

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the protons in the molecule, including the methylene protons of the fluoromethyl group, which will appear as a doublet due to coupling with the adjacent fluorine atom.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the carbon atoms, with the carbon of the fluoromethyl group exhibiting a large one-bond C-F coupling constant.

-

GC-MS: This technique will confirm the molecular weight of the product and provide an indication of its purity.

Reaction Mechanism Diagram

Caption: Simplified reaction mechanism for deoxofluorination.

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| Low or no product formation | - Inactive or decomposed fluorinating agent.- Presence of water in the reaction mixture.- Insufficient reaction time or temperature. | - Use a fresh bottle of Deoxo-Fluor®.- Ensure all glassware is thoroughly dried and use anhydrous solvent.- Increase reaction time and monitor by TLC. Gentle heating may be considered, but with extreme caution due to the potential for exothermic decomposition of the reagent.[7] |

| Formation of elimination byproducts | - The substrate is prone to elimination.- High reaction temperature. | - Use a milder fluorinating agent like PyFluor.[8]- Maintain a low reaction temperature. |

| Difficult purification | - Presence of unreacted starting material or byproducts with similar polarity to the product. | - Optimize the stoichiometry of the fluorinating agent to ensure complete conversion of the starting material.- Use a different eluent system or a different stationary phase for column chromatography. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1,3-difluoro-5-(fluoromethyl)benzene from 3,5-difluorobenzyl alcohol using Deoxo-Fluor®. By following the outlined procedures and safety precautions, researchers can effectively and safely perform this important fluorination reaction. The characterization techniques described will ensure the identity and purity of the final product, which can then be utilized in further synthetic applications in the fields of medicinal chemistry and materials science.

References

- Visible light-induced photocatalytic deoxyfluorination of benzyl alcohol using SF6 as a fluorinating reagent - Green Chemistry (RSC Publishing).

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC.

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing).

- Deoxofluor - Enamine.

- Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST) - Organic Synthesis.

- Electrocatalytic Deoxyfluorination of Benzyl Alcohols with SF6 as a Fluorinating Agent - Who we serve.

- Electrocatalytic Deoxyfluorination of Benzyl Alcohols with SF6 as Fluorinating Agent.

- Alcohol to Fluoro / Carbonyl to Difluoro using DAST - Organic Synthesis.

- Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) - Sigma-Aldrich.

- Fluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal.

- TCI Practical Example: Fluorination of an Alcohol Using DAST - Tokyo Chemical Industry.

- Benzyl fluoride synthesis by fluorination or substitution - Organic Chemistry Portal.

- Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments.

- Benzylic C(sp3)–H fluorination.

- Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC.

- Rapid Deoxyfluorination of Alcohols with N‐Tosyl‐4‐chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature.

- Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC.

- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia.

- NMR | Fluorine Spectroscopy - Oxford Instruments.

- Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) - Sigma-Aldrich.

- Deoxyfluorination: A Detailed Overview of Recent Developments - Who we serve.

- Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning | Journal of the American Chemical Society.

- Late-Stage Deoxyfluorination of Alcohols with PhenoFluor.

- Organic Syntheses Procedure.

- Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory.

- MATERIAL SAFETY DATA SHEET.

- SAFETY DATA SHEET - Fisher Scientific.

- Safety of Deoxo Fluorination Reagents - ResearchGate.

- A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company.

- Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent - ChemRxiv.

- 3,5-Difluorobenzyl alcohol | C7H6F2O | CID 522721 - PubChem.

Sources

- 1. Visible light-induced photocatalytic deoxyfluorination of benzyl alcohol using SF6 as a fluorinating reagent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]

- 3. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deoxofluor - Enamine [enamine.net]